

# pharmacokinetics of vecuronium bromide

## elimination half-life

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Vecuronium Bromide

CAS No.: 50700-72-6

Cat. No.: S546652

Get Quote

## Variability in Specific Populations

The elimination of vecuronium is significantly altered in patients with organ dysfunction and in the elderly, leading to a prolonged half-life and duration of action.

| Patient Population                                    | Impact on Elimination Half-life                                           | Impact on Clearance                                                              | Clinical Recovery Observation                                                       |
|-------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Elderly Patients                                      | Prolonged: $125 \pm 55$ min [1]                                           | Reduced: $2.6 \pm 0.6$ vs $5.6 \pm 3.2$ mL/kg/min [1]                            | Spontaneous recovery significantly longer [1]                                       |
| Severe Hepatic Disease (e.g., Cirrhosis, Cholestasis) | Prolonged: $\sim 98$ min [2]                                              | Reduced by $\sim 50\%$ [3] [2]                                                   | Duration to 75% twitch recovery prolonged to 111 min [2]                            |
| Renal Failure                                         | No significant change per manufacturer [4]; prolonged in some studies [3] | No significant change per manufacturer [4]; decreased by 50% in some studies [3] | Measurements of recovery may not differ [4]; duration is longer in some studies [3] |

## Metabolism and Active Metabolites

Vecuronium's metabolic pathway and its active metabolite are crucial to understanding its pharmacokinetic profile, especially during prolonged administration.



[Click to download full resolution via product page](#)

### *Vecuronium Metabolism and Elimination Pathways*

- **Primary Metabolic Pathway:** Approximately 30% of vecuronium undergoes hepatic metabolism, mainly via **deacetylation** at the 3-position [5] [3].
- **Active Metabolite:** The main metabolite is **3-desacetylvecuronium**, which possesses significant neuromuscular blocking activity (approximately **50-80%** the potency of the parent compound) [5] [3] [4].
- **Clinical Impact of Metabolite:** The 3-desacetylvecuronium metabolite has a slower plasma clearance than vecuronium [3]. In conditions where the metabolite can accumulate—such as **prolonged infusions, renal failure, or hepatic impairment**—it can contribute significantly to **prolonged neuromuscular blockade** [5] [3].

## Experimental Methodologies

Key experiments investigating vecuronium's pharmacokinetics and pharmacodynamics share common, rigorous methodologies.



Click to download full resolution via product page

### General Workflow for Vecuronium PK/PD Studies

- **Pharmacodynamic (PD) Monitoring:** The **ulnar nerve** is stimulated supramaximally at low frequency (e.g., 0.1 Hz) [6] [1]. The mechanical response—**force of thumb adduction**—is quantified using a force-displacement transducer and recorded [6] [1]. Key metrics include onset time, clinical duration (time to 25% recovery), recovery index (time from 25% to 75% recovery), and plasma concentration at 50% block (C<sub>pss50</sub>) [6] [7].
- **Pharmacokinetic (PK) Sampling and Analysis:** Serial blood samples are collected for up to 8 hours post-injection [6]. Plasma concentrations of vecuronium are typically determined using a specific and sensitive **mass spectrometry assay** [6]. Data are analyzed using **nonlinear regression** and fit to multi-compartment models (e.g., a two- or three-compartment open model) [6] [7]. A separate pharmacodynamic model (e.g., a four-compartment model) is then linked to the PK model to describe the concentration-effect relationship [6].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Distribution, elimination, and action of vecuronium in the ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]
3. Vecuronium Bromide - an overview [sciencedirect.com]
4. Vecuronium Bromide [labeling.pfizer.com]

5. Vecuronium bromide [en.wikipedia.org]

6. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]

7. Pharmacokinetics and Pharmacodynamics of Org NC 45 in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [pharmacokinetics of vecuronium bromide elimination half-life].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b546652#pharmacokinetics-of-vecuronium-bromide-elimination-half-life>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)